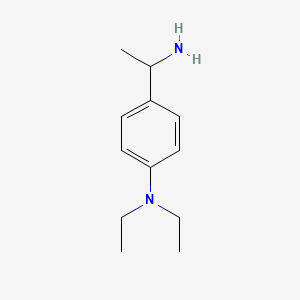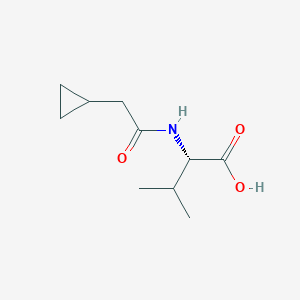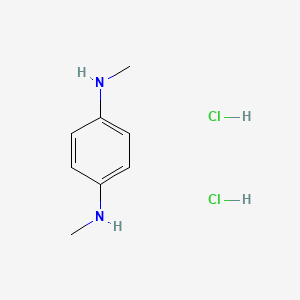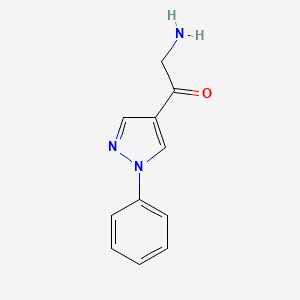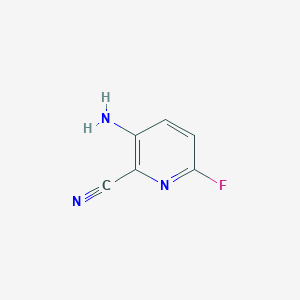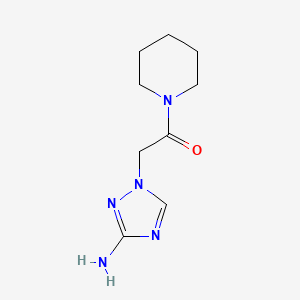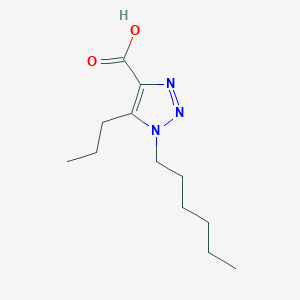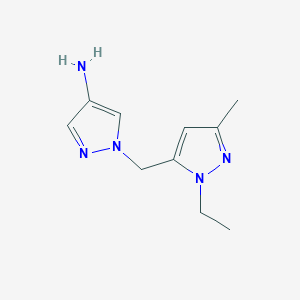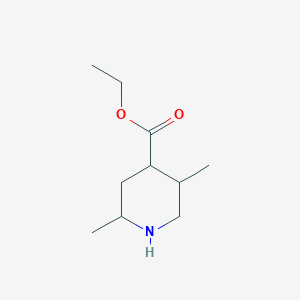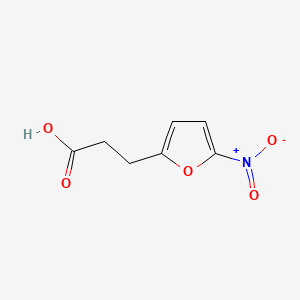![molecular formula C9H14N4O2 B13532370 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a pyrazole moiety. The presence of the nitro group on the pyrazole ring adds to its reactivity and potential applications in various fields of research and industry. This compound is of interest due to its unique structure and the potential biological and chemical properties it may exhibit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-nitro-1H-pyrazole in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized products, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine: Similar structure but with a methyl group on the piperidine ring.
Other piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine is unique due to the specific positioning of the nitro group on the pyrazole ring and the piperidine substitution. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H14N4O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-[(3-nitropyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H14N4O2/c14-13(15)9-3-6-12(11-9)7-8-1-4-10-5-2-8/h3,6,8,10H,1-2,4-5,7H2 |
Clave InChI |
UQSGMJKUHLBZLI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C=CC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


